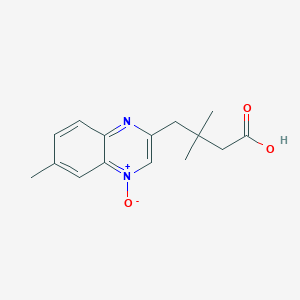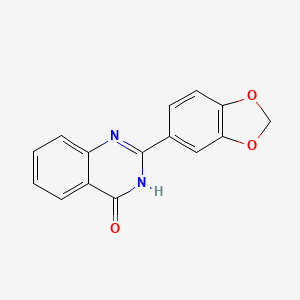![molecular formula C18H28N2O2 B6009841 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6009841.png)
3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide, also known as MP-10, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the year 1993 by a group of researchers led by Dr. Mario Negri. Since then, MP-10 has been extensively studied for its potential use in the field of medicine.
Mécanisme D'action
3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a cascade of signaling pathways that ultimately lead to the inhibition of pain signals. 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects
3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has several biochemical and physiological effects. It has been shown to reduce pain sensitivity, increase pain tolerance, and induce feelings of euphoria and pleasure. 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide also has sedative effects, which can lead to drowsiness and respiratory depression at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has several advantages for use in lab experiments. It is highly potent, making it useful for studying the effects of opioids on the brain and behavior. 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide also has a long half-life, which allows for sustained effects over a longer period of time. However, the sedative effects of 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide can be a limitation in some experiments, as they can interfere with normal behavior and cognitive function.
Orientations Futures
There are several future directions for research on 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide. One area of interest is the development of novel opioid analgesics that have fewer side effects than traditional opioids. Another area of interest is the study of the long-term effects of 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide on the brain and behavior. This could provide valuable insights into the potential risks and benefits of using opioids for pain management. Finally, there is a need for further research into the potential use of 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide for the treatment of mood disorders such as depression and anxiety.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide involves the reaction of 3-phenylpropylamine with 3-methoxypropanoyl chloride in the presence of a base. The resulting compound is then reacted with piperidine to form 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide. The entire process is carried out under controlled conditions to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been studied for its potential use in the treatment of various medical conditions such as pain, depression, and anxiety. It has been found to be a highly effective analgesic, with a potency that is several times higher than that of morphine. 3-methoxy-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has also been shown to have antidepressant and anxiolytic properties, making it a promising candidate for the treatment of mood disorders.
Propriétés
IUPAC Name |
3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-22-14-11-18(21)19-17-10-6-13-20(15-17)12-5-9-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCVWMZMZXYXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6009759.png)
![8-methoxy-11b-methyl-2-(4-methylphenyl)-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6009765.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,6-diisopropylphenyl)acetamide](/img/structure/B6009769.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B6009772.png)
![2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6009780.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6009809.png)
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6009817.png)
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B6009855.png)


![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)